molecular formula C7H6FNO2 B12080572 3-Fluoro-2-hydroxybenzaldehyde oxime

3-Fluoro-2-hydroxybenzaldehyde oxime

Cat. No.: B12080572
M. Wt: 155.13 g/mol
InChI Key: MAAJZZAUYFIIQD-RUDMXATFSA-N
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Description

3-Fluoro-2-hydroxybenzaldehyde oxime is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and an oxime functional group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the oxime derivative through the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-fluoro-2-hydroxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence biological pathways and exhibit pharmacological effects. Additionally, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

2-fluoro-6-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+

InChI Key

MAAJZZAUYFIIQD-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)O)/C=N/O

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=NO

Origin of Product

United States

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